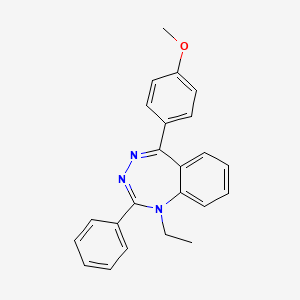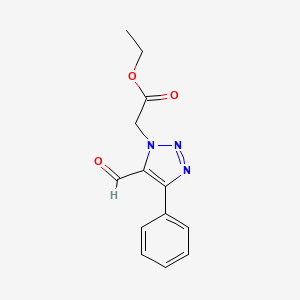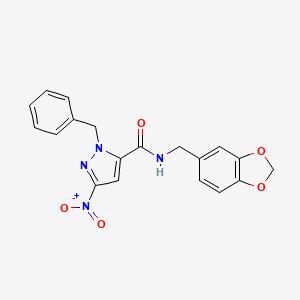![molecular formula C16H12Br2O2 B11084873 3,5-dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde](/img/structure/B11084873.png)
3,5-dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-ジブロモ-4-{[(2E)-3-フェニルプロプ-2-エン-1-イル]オキシ}ベンズアルデヒドは、ブロモ化ベンズアルデヒド類に属する有機化合物です。この化合物は、3位と5位に2つの臭素原子、4位にフェニルプロプ-2-エン-1-イルオキシ基、およびアルデヒド基を特徴としています。
製法
合成経路と反応条件
反応条件には、多くの場合、適切な溶媒と触媒の存在下で臭素または臭素化剤を使用することが含まれます .
工業的生産方法
この化合物の工業的生産方法は、高い収率と純度を確保するために、制御された条件下での大規模な臭素化反応を含む場合があります。連続フローリアクターや自動化システムを使用すると、生産プロセスの効率と安全性を向上させることができます .
化学反応解析
反応の種類
3,5-ジブロモ-4-{[(2E)-3-フェニルプロプ-2-エン-1-イル]オキシ}ベンズアルデヒドは、次のようなさまざまな化学反応を起こします。
酸化: アルデヒド基は酸化されてカルボン酸を形成することができます。
還元: アルデヒド基は還元されてアルコールを形成することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤があります。反応は通常、目的の生成物を得るために、制御された温度とpH条件下で行われます .
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の反応条件と試薬に応じて、カルボン酸、アルコール、および置換ベンズアルデヒドです .
科学研究への応用
3,5-ジブロモ-4-{[(2E)-3-フェニルプロプ-2-エン-1-イル]オキシ}ベンズアルデヒドは、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: 創薬における潜在的な治療的用途について調査されています。
工業: 特殊化学品や材料の生産に使用されます.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde typically involves the bromination of benzaldehyde derivatives. One common method includes the use of 3,5-dibromobenzaldehyde as a starting material, which is then subjected to a series of reactions to introduce the phenyl and propenyl groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or brominating agents like N-bromosuccinimide (NBS). The process is optimized for high yield and purity, often requiring precise control of temperature, reaction time, and the use of protective atmospheres to prevent unwanted side reactions .
化学反応の分析
Types of Reactions
3,5-Dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehyde derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3,5-Dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde has several scientific research applications:
作用機序
3,5-ジブロモ-4-{[(2E)-3-フェニルプロプ-2-エン-1-イル]オキシ}ベンズアルデヒドの作用機序は、特定の分子標的と経路との相互作用を含みます。臭素原子とアルデヒド基は、その反応性と生物活性において重要な役割を果たします。この化合物は、酵素や受容体と相互作用し、さまざまな生化学的効果をもたらす可能性があります .
類似の化合物との比較
類似の化合物
3,5-ジブロモベンズアルデヒド: 構造は似ていますが、フェニルプロプ-2-エン-1-イルオキシ基がありません.
3,5-ジブロモ-4-ヒドロキシベンズアルデヒド: 構造は似ていますが、フェニルプロプ-2-エン-1-イルオキシ基の代わりにヒドロキシ基があります.
2,5-ジブロモ-3,4-ジヘキシルチオフェン: コア構造は異なりますが、臭素原子を含んでいます.
独自性
3,5-ジブロモ-4-{[(2E)-3-フェニルプロプ-2-エン-1-イル]オキシ}ベンズアルデヒドは、フェニルプロプ-2-エン-1-イルオキシ基の存在により、独特の化学的および生物学的特性を有しています。これは、さまざまな研究や産業用途における貴重な化合物となっています .
類似化合物との比較
Similar Compounds
3,5-Dibromobenzaldehyde: Shares the dibromo and aldehyde functionalities but lacks the phenyl and propenyl groups.
4-Bromobenzaldehyde: Contains a single bromine atom and an aldehyde group, making it less reactive compared to the dibromo derivative.
3,5-Dibromo-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the phenyl and propenyl groups.
Uniqueness
3,5-Dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde is unique due to its combination of bromine atoms, phenyl group, and propenyl linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C16H12Br2O2 |
|---|---|
分子量 |
396.07 g/mol |
IUPAC名 |
3,5-dibromo-4-[(E)-3-phenylprop-2-enoxy]benzaldehyde |
InChI |
InChI=1S/C16H12Br2O2/c17-14-9-13(11-19)10-15(18)16(14)20-8-4-7-12-5-2-1-3-6-12/h1-7,9-11H,8H2/b7-4+ |
InChIキー |
UBAKEOVYIATBTI-QPJJXVBHSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/COC2=C(C=C(C=C2Br)C=O)Br |
正規SMILES |
C1=CC=C(C=C1)C=CCOC2=C(C=C(C=C2Br)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-(acetyloxy)-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate](/img/structure/B11084800.png)
![6-nitro-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11084806.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-iodophenyl)acetamide](/img/structure/B11084815.png)
![3-(4-bromophenyl)-1,1-dimethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11084819.png)
![2-(4-methoxyphenyl)-N'-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B11084823.png)

![ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11084844.png)

![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-hydroxy-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11084860.png)
![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl thiophene-2-sulfonate](/img/structure/B11084861.png)

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-iodobenzamide](/img/structure/B11084874.png)
![6'-Amino-3'-isopropyl-1-methyl-1'H-spiro[piperidine-4,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11084879.png)
